![molecular formula C10H7ClN4 B14884156 2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
2-Chloro-4-methylpyrido[1,2-e]purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methylpyrido[1,2-e]purine is a heterocyclic compound with the molecular formula C10H7ClN4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylpyrido[1,2-e]purine typically involves a two-step, one-pot reaction. The starting material, 2,4-dichloro-5-amino-6-methylpyrimidine, reacts with pyridine under reflux conditions. This reaction forms the pyrido[1,2-e]purine core structure. The chlorine atom at the 2-position can be substituted with secondary amines to create various derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-methylpyrido[1,2-e]purine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by various nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include secondary amines, which react under mild conditions to replace the chlorine atom.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methylpyrido[1,2-e]purine involves its interaction with specific molecular targets. For instance, as an inhibitor of the SARS-CoV-2 main protease, it binds to the active site of the enzyme, preventing the replication of the virus . The compound’s structure allows it to form stable interactions with key amino acid residues in the enzyme’s active site, thereby inhibiting its activity.
Comparación Con Compuestos Similares
- 2-Chloro-4-methylpyrido[1,2-d]pyrimidine
- 2-Chloro-4-methylpyrido[1,2-f]quinazoline
Comparison: 2-Chloro-4-methylpyrido[1,2-e]purine is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it has shown superior inhibitory activity against the SARS-CoV-2 main protease . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H7ClN4 |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
2-chloro-4-methylpurino[9,8-a]pyridine |
InChI |
InChI=1S/C10H7ClN4/c1-6-8-9(14-10(11)12-6)15-5-3-2-4-7(15)13-8/h2-5H,1H3 |
Clave InChI |
SNCXQMKUCXZGMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)Cl)N3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
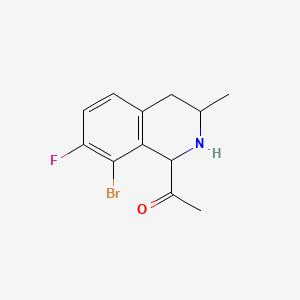
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
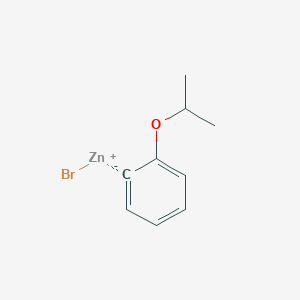
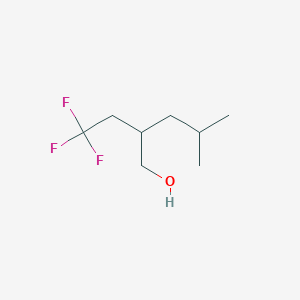
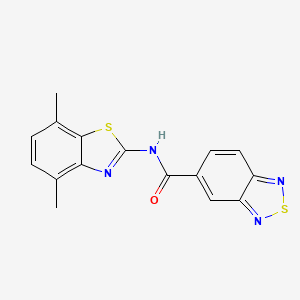
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)

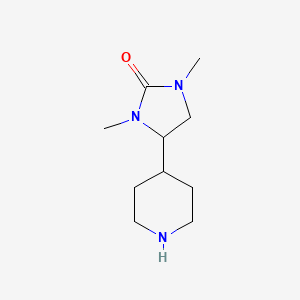
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
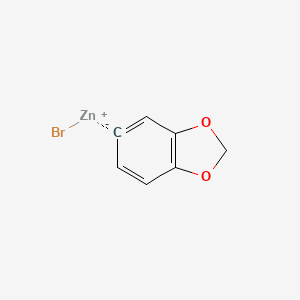
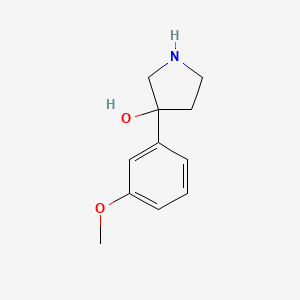
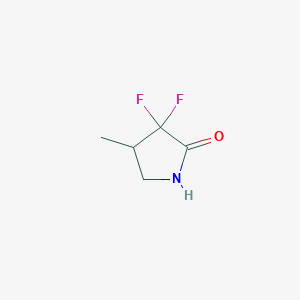
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
